1-ヒドロキシアントロン

概要

説明

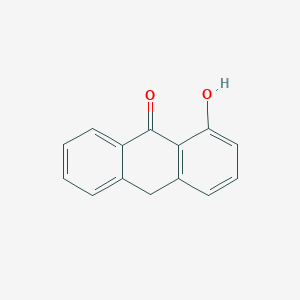

1-ヒドロキシ-10H-アントラセン-9-オンは、アントロンとしても知られており、分子式C14H10O2の有機化合物です。アントラセンの誘導体であり、1位にヒドロキシル基、9位にケトン基が特徴です。 この化合物は、染料、顔料、蛍光増白剤の製造など、さまざまな工業用途で一般的に使用されています .

科学的研究の応用

1-ヒドロキシ-10H-アントラセン-9-オンは、科学研究で幅広い用途を持っています。

作用機序

1-ヒドロキシ-10H-アントラセン-9-オンの作用機序は、さまざまな分子標的や経路との相互作用を伴います。生物系では、この化合物は還元剤として作用し、細胞プロセスに影響を与える酸化還元反応に関与できます。 ヒドロキシル基とケトン基により、水素結合を形成し、酵素やその他の生体分子と相互作用してその活性を調節することができます .

準備方法

合成経路と反応条件: 1-ヒドロキシ-10H-アントラセン-9-オンは、いくつかの方法で合成できます。一般的な方法の1つは、亜鉛末と酢酸を使用してアントラキノンを還元することです。 この反応は、通常、還流条件下で進行し、1-ヒドロキシ-10H-アントラセン-9-オンが生成されます .

工業生産方法: 工業環境では、1-ヒドロキシ-10H-アントラセン-9-オンの生産は、多くの場合、アントラキノンの触媒的接触水素化を伴います。 このプロセスは、炭素上のパラジウムなどの適切な触媒の存在下、高圧および高温条件で行われます .

化学反応の分析

反応の種類: 1-ヒドロキシ-10H-アントラセン-9-オンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して、アントラキノンに酸化できます.

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 還流条件下での亜鉛末と酢酸。

主要な製品:

酸化: アントラキノン。

還元: アントラセン誘導体。

置換: 置換アントラセン誘導体.

類似化合物との比較

1-ヒドロキシ-10H-アントラセン-9-オンは、次のなどの類似化合物と比較できます。

アントラキノン: 1-ヒドロキシ-10H-アントラセン-9-オンとは異なり、アントラキノンはヒドロキシル基を欠いており、主に酸化剤として使用されます.

ジトラノール: ジトラノールは、1-ヒドロキシ-10H-アントラセン-9-オンと構造的に類似していますが、追加のヒドロキシル基があり、抗乾癬剤としてより効果的です.

1-ヒドロキシ-10H-アントラセン-9-オンの独自の構造的特徴と反応性を強調することで、類似化合物に対するその独自の用途と利点をよりよく理解することができます。

生物活性

1-Hydroxyanthrone, a derivative of anthrone, has garnered attention due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

1-Hydroxyanthrone (C14H10O2) is characterized by an anthracene backbone with a hydroxyl group at the first position. This structural feature is crucial for its biological activity, influencing solubility, reactivity, and interaction with biological targets.

Biological Activities

1-Hydroxyanthrone exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that 1-hydroxyanthrone possesses significant antibacterial properties against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting nucleic acid synthesis .

- Anticancer Properties : The compound has shown cytotoxic effects on several cancer cell lines. Studies suggest that it induces apoptosis through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

- Anti-inflammatory Effects : 1-Hydroxyanthrone has been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

The mechanisms underlying the biological activities of 1-hydroxyanthrone include:

- Cell Membrane Disruption : The compound's lipophilicity allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis .

- Inhibition of Enzymatic Activity : It can inhibit key enzymes involved in cellular metabolism and proliferation, contributing to its anticancer effects .

- Induction of Apoptosis : By increasing ROS levels, 1-hydroxyanthrone triggers apoptotic pathways in cancer cells, promoting cell death .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various anthraquinones, including 1-hydroxyanthrone. It was found effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL. The study highlighted the importance of hydroxyl groups in enhancing antimicrobial activity .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that 1-hydroxyanthrone exhibited IC50 values below 20 µM against breast and colon cancer cells. Mechanistic studies indicated that it induced apoptosis via mitochondrial pathways, evidenced by increased caspase-3 activity and PARP cleavage .

Research Findings Summary

特性

IUPAC Name |

1-hydroxy-10H-anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(16)13(10)12/h1-7,15H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHRXVXCOMMNLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)O)C(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169112 | |

| Record name | 1-Hydroxyanthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1715-81-7 | |

| Record name | 1-Hydroxy-9-anthrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1715-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxyanthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001715817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxyanthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXYANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL5DBC8894 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。